(S)-Rasagiline Mesylate

Catalog No.
S003789
CAS No.
202464-88-8
M.F
C13H17NO3S
M. Wt
267.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Rasagiline Mesylate

CAS Number

202464-88-8

Product Name

(S)-Rasagiline Mesylate

IUPAC Name

methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1

InChI Key

JDBJJCWRXSVHOQ-YDALLXLXSA-N

SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12

Isomeric SMILES

CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12

Description

TVP1022 mesylate is the S-isomer of rasagiline, which is an anti-Parkinson drug, appears to have the same neuroprotective activity as the R-isomer, but is 1000-fold less active as an MAO-B inhibitor.

(S)-Rasagiline Mesylate: A Less Active Counterpart

(S)-Rasagiline Mesylate is the S-enantiomer of Rasagiline, a drug used to treat Parkinson's disease []. Unlike Rasagiline, (S)-Rasagiline Mesylate exhibits significantly lower activity as a monoamine oxidase B (MAO-B) inhibitor. While Rasagiline boasts IC50s of 4.43 nM and 412 nM for rat brain MAO-B and A activity respectively, (S)-Rasagiline Mesylate is considered relatively inactive [].

(S)-Rasagiline Mesylate: Potential for Neuroprotection

Despite its weaker MAO-B inhibition, research suggests (S)-Rasagiline Mesylate may hold promise for neuroprotection. Studies have explored its potential benefits in various contexts, including:

  • Cardioprotection: Research using a rat model of ischemia/reperfusion suggests (S)-Rasagiline Mesylate may offer cardioprotective effects [].

(S)-Rasagiline Mesylate, also known as (S)-N-propargyl-1-aminoindan mesylate, is a derivative of rasagiline, which is a potent and selective irreversible inhibitor of monoamine oxidase type B (MAO-B). This compound is primarily utilized in the treatment of Parkinson's disease, either as a monotherapy in early stages or as an adjunct therapy in more advanced cases. The mesylate salt form was chosen for its favorable chemical stability compared to other salt forms like hydrochloride .

The structure of (S)-Rasagiline Mesylate can be represented by the chemical formula C₁₃H₁₇NO₃S, with a molecular weight of approximately 267.34 g/mol. Its IUPAC name is (1R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine; methanesulfonic acid .

(S)-Rasagiline Mesylate primarily acts through the inhibition of MAO-B, which leads to increased levels of dopamine in the brain. The mechanism involves the covalent binding of the propargyl group to the flavin adenine dinucleotide (FAD) within the MAO-B enzyme, resulting in irreversible inhibition. This reaction enhances dopaminergic activity and alleviates symptoms associated with Parkinson's disease .

The compound undergoes metabolic transformations mainly in the liver, where it is biotransformed into various metabolites, including (R)-1-aminoindan, which possesses neuroprotective properties without amphetamine-like effects .

(S)-Rasagiline Mesylate exhibits significant biological activity as an irreversible inhibitor of MAO-B. This inhibition leads to increased concentrations of neurotransmitters such as dopamine, which are crucial for motor control and cognitive functions. The compound has demonstrated neuroprotective effects in both cellular and animal models, contributing to its therapeutic efficacy in Parkinson's disease management .

Additionally, (S)-Rasagiline Mesylate has been shown to modulate apoptotic pathways and may have anti-apoptotic properties independent of its MAO-B inhibitory action .

The synthesis of (S)-Rasagiline Mesylate typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available starting materials that contain the indanamine core.
  • Formation of Propargylamine: A propargyl group is introduced to create the propargylamine structure.
  • Mesylation: The final step involves reacting the resulting compound with methanesulfonic acid to form the mesylate salt.

This multi-step synthetic route allows for the production of high-purity (S)-Rasagiline Mesylate suitable for pharmaceutical applications .

(S)-Rasagiline Mesylate is primarily applied in treating Parkinson's disease. Its role as a MAO-B inhibitor helps manage motor symptoms associated with this neurodegenerative disorder. Furthermore, it may be explored for potential applications in other neurological conditions due to its neuroprotective properties .

Interaction studies involving (S)-Rasagiline Mesylate have highlighted its sensitivity to dietary tyramine, which can lead to hypertensive crises if consumed in large amounts during treatment. Patients are advised to avoid foods rich in tyramine while on this medication . Additionally, caution is required when co-administering other serotonergic medications due to the risk of serotonin syndrome .

(S)-Rasagiline Mesylate shares structural similarities with several other compounds used in treating Parkinson's disease and related disorders. Below is a comparison highlighting its uniqueness:

Compound NameTypeMAO InhibitionPotencyUnique Features
SelegilineMAO-B InhibitorSelectiveModerateMetabolizes into amphetamine-like substances
SafinamideDual ActionSelectiveHighActs on both MAO-B and glutamate release
TolcaponeCOMT InhibitorNon-selectiveHighInhibits catechol-O-methyltransferase
(R)-RasagilineMAO-B InhibitorHighly SelectiveVery HighMore potent than (S)-enantiomer

Unlike selegiline, (S)-Rasagiline Mesylate does not produce amphetamine-like metabolites, making it preferable for patients sensitive to such effects. Its unique mechanism and chemical stability further distinguish it from similar compounds used in clinical settings .

Discovery Timeline of Aminoindan Derivatives

The discovery and development of aminoindan derivatives represents a systematic progression of medicinal chemistry research spanning several decades, culminating in the development of (S)-Rasagiline Mesylate as a therapeutic agent. The foundational work in this field began with the identification of early monoamine oxidase inhibitor compounds and evolved through rational drug design principles.

The earliest significant milestone in aminoindan derivative research occurred in 1965 with the patenting of SU-11739, also designated as AGN-1133 and J-508, which represented N-methyl-N-propargyl-1-aminoindan [1] [2]. This compound emerged as a closely related analogue to later rasagiline derivatives and established the fundamental aminoindan scaffold that would prove central to subsequent drug development efforts. The initial concept behind SU-11739 was to create a ring-cyclized analogue of pargyline with enhanced potency, achieving approximately 20 times greater activity than the parent compound [1] [2]. However, this N-methyl compound demonstrated non-selective monoamine oxidase inhibition and exhibited strong catecholamine-releasing actions, which limited its therapeutic utility [1] [2].

The breakthrough discovery occurred in the early 1970s when the Australian pharmaceutical company Aspro Nicholas invented AGN-1135, the racemic form of what would eventually become rasagiline [1] [3] [4]. Initially, this compound was investigated as a potential antihypertensive agent rather than for neurological applications [1] [5]. The racemic mixture, patented by Aspro Nicholas in 1975, contained both the R and S enantiomers in equal proportions, but the distinct pharmacological properties of individual stereoisomers had not yet been recognized [1] [5].

A pivotal moment in the development timeline occurred in 1977 when Professor Moussa B. H. Youdim at the Technion – Israel Institute of Technology identified the potential of AGN-1135 for treating Parkinson's disease [6] [7]. Youdim, building upon his earlier work with selegiline (L-deprenyl) as a monoamine oxidase B inhibitor, recognized the structural similarities and potential therapeutic advantages of the aminoindan scaffold [6] [7]. This marked the transition of the compound from hypertension research to neurodegenerative disease applications.

The most significant advancement in aminoindan derivative development occurred in 1996 through collaborative research between the Technion Institute, Teva Pharmaceuticals, and the United States National Institutes of Health [1] [2]. This research consortium, inspired by the differential activity observed between stereoisomers of selegiline, conducted comprehensive stereochemical investigations of the AGN-1135 compound [1] [2]. Their studies revealed that the R-isomer possessed virtually all the monoamine oxidase B inhibitory activity, while the S-isomer demonstrated minimal pharmacological effect [1] [2]. This discovery led to the designation of the active R-enantiomer as TVP-1012 when formulated as the mesylate salt, and TVP-101 as the hydrochloride salt [1] [2].

The progression from discovery to clinical development accelerated significantly following this stereochemical characterization. Teva Pharmaceuticals, in collaboration with Technion Institute, filed comprehensive patent applications covering the enantiomerically pure compound, manufacturing methods, and therapeutic applications for Parkinson's disease and other neurological disorders [1]. By 1999, rasagiline had advanced to Phase III clinical trials, demonstrating the rapid translation from basic research to clinical investigation [1] [8].

The regulatory approval timeline reflects the successful culmination of this developmental progression. The European Medicines Agency approved rasagiline for Parkinson's disease treatment in February 2005, followed by United States Food and Drug Administration approval in May 2006 [1] [9] [10]. These approvals represented the completion of a 30-year development cycle from initial compound discovery to therapeutic availability.

YearEventKey Institution/CompanyCompound Designation
1965SU-11739 (N-methyl-N-propargyl-1-aminoindan) patentedPatent holder (SU-11739)SU-11739/AGN-1133/J-508
1970AGN-1135 (racemic rasagiline) invented by Aspro NicholasAspro NicholasAGN-1135
1975Racemic rasagiline patented by Aspro Nicholas for hypertensionAspro NicholasAGN-1135
1977Moussa Youdim brought compound to Israel, Technion InstituteTechnion InstituteAGN-1135
1996R-isomer identified as active form, TVP-1012 designationTechnion/Teva/NIH collaborationTVP-1012 (mesylate salt)
2005European Medicines Agency approval for rasagilineEuropean regulatory approvalRasagiline mesylate
2006United States FDA approval for rasagilineUS FDARasagiline mesylate

Rational Drug Design of Propargylamine Derivatives

The rational drug design of propargylamine derivatives represents a systematic approach to developing selective monoamine oxidase B inhibitors with enhanced therapeutic profiles. This design strategy emerged from comprehensive understanding of structure-activity relationships and mechanistic insights into enzyme inhibition mechanisms.

The fundamental rationale for propargylamine-based drug design stems from the unique mechanism of monoamine oxidase inhibition exhibited by terminal acetylenic compounds. Propargylamine derivatives function as mechanism-based inactivators, forming covalent bonds with the flavin adenine dinucleotide cofactor of monoamine oxidase enzymes [11] [12]. This irreversible binding occurs specifically at the N5 nitrogen of the flavin isoalloxazine moiety, resulting in permanent enzyme inactivation [11] [12]. The acetylenic functionality serves as the pharmacophore responsible for this covalent modification, making the terminal alkyne group essential for biological activity [13] [14].

Structure-activity relationship studies of aliphatic propargylamine derivatives revealed critical insights into the molecular determinants of potency and selectivity [15]. Research conducted at the University of Saskatchewan demonstrated that monoamine oxidase B inhibitory activity correlates directly with aliphatic chain length, with optimal activity observed in compounds containing four to six carbon atoms [15]. Substitution of hydrogen atoms at the terminal carbon with hydroxyl, carboxyl, or carbethoxyl groups significantly reduced inhibitory activity, indicating the importance of the unsubstituted propargyl group for optimal enzyme interaction [15].

The stereochemical aspects of propargylamine derivatives proved particularly significant in rational drug design. Systematic evaluation of enantiomeric pairs demonstrated profound stereospecificity, with R-enantiomers typically exhibiting 20-fold greater activity than corresponding S-enantiomers [15] [16]. This stereospecific recognition suggests that the enzyme active site possesses distinct chiral recognition elements that preferentially accommodate the R-configuration. The development of rasagiline exemplified this principle, as the R-enantiomer demonstrated approximately 1000-fold higher potency against monoamine oxidase B compared to the S-enantiomer [17] [16].

Advanced propargylamine derivatives have been designed to incorporate multifunctional pharmacological profiles beyond simple monoamine oxidase inhibition. Propargylamine-modified pyrimidinylthiourea derivatives represent an innovative approach to dual-target drug design, combining cholinesterase inhibition with monoamine oxidase B activity [18] [19]. These compounds demonstrate the potential for addressing multiple pathological pathways simultaneously, particularly relevant for neurodegenerative diseases where multiple enzyme systems contribute to disease progression.

The molecular basis for selectivity between monoamine oxidase A and B isoforms has been elucidated through comparative structural studies. Research indicates that the monoamine oxidase B recognition site is smaller than the corresponding monoamine oxidase A site, providing a structural rationale for designing selective inhibitors [11]. This size difference allows larger propargylamine derivatives to selectively interact with monoamine oxidase B while avoiding significant inhibition of monoamine oxidase A, thus reducing the potential for dietary tyramine interactions and associated hypertensive crises.

Computational approaches to propargylamine drug design have incorporated molecular docking studies to optimize binding interactions [20] [21]. These studies reveal that successful monoamine oxidase B inhibitors require specific hydrogen bonding patterns and hydrophobic interactions within the enzyme active site. The propargylamine moiety interacts directly with the flavin adenine dinucleotide cofactor, while structural modifications to the remaining molecular framework can modulate selectivity and potency profiles [19] [21].

The development of reversible propargylamine-based inhibitors represents an alternative design strategy that maintains selectivity while allowing enzyme recovery following drug clearance [21]. Novel 5H-Indeno[1,2-c]pyridazin-5-one derivatives incorporating propargylamine-like structural features have achieved remarkable selectivity ratios, with some compounds demonstrating 7000-fold greater selectivity for monoamine oxidase B over monoamine oxidase A [21].

Compound TypeMAO-B SelectivityKey FindingResearch Institution
Aliphatic propargylamines20-fold more active (R-enantiomer)Chain length affects potencyUniversity of Saskatchewan
N-propargyl-1-aminoindan derivatives1000-fold higher potency (R vs S)Stereoisomer selectivity criticalTechnion Institute
Propargylamine-modified pyrimidinylthioureaDual ChE/MAO inhibitionMultifunctional therapeutic potentialVarious pharmaceutical research
Terminal propargylamine inhibitorsIrreversible FAD bindingCovalent enzyme modificationMultiple research centers
Cyclic propargylamine analoguesStructure-dependent selectivityRing cyclization enhances activityAcademic institutions

Institutional Development Pathways (Teva Pharmaceuticals)

The institutional development pathway of (S)-Rasagiline Mesylate through Teva Pharmaceuticals exemplifies a comprehensive pharmaceutical development program that integrated academic research, strategic partnerships, and systematic clinical investigation. This development trajectory demonstrates the complex institutional frameworks required for translating laboratory discoveries into approved therapeutic agents.

The initial phase of Teva's involvement in rasagiline development began through strategic collaboration with the Technion – Israel Institute of Technology, where Professor Moussa B. H. Youdim had identified the therapeutic potential of the AGN-1135 compound [6] [7]. This academic-industrial partnership provided Teva with access to fundamental research insights while offering the university access to pharmaceutical development resources and expertise. The collaboration proved particularly valuable in conducting the stereochemical investigations that identified the superior activity of the R-enantiomer [1] [2].

Teva's development strategy incorporated comprehensive intellectual property protection through systematic patent filing covering multiple aspects of the rasagiline program. The company, in conjunction with Technion Institute, filed patent applications protecting the enantiomerically pure compound composition, synthetic methodologies for stereoselective preparation, and therapeutic applications for Parkinson's disease and related neurological disorders [1] [22]. This intellectual property portfolio provided the market exclusivity necessary to justify the substantial investment required for clinical development and regulatory approval.

The preclinical development phase at Teva encompassed extensive pharmacological characterization, including detailed pharmacokinetic studies, toxicological evaluation, and formulation development. The company's research demonstrated that rasagiline mesylate offered superior storage stability compared to the free base form, leading to the selection of the methanesulfonate salt for clinical development [16]. These studies also established the optimal dosing regimens and identified potential drug interactions that would inform subsequent clinical trial design.

Teva's clinical development program progressed systematically through all phases of human testing. Phase I studies focused on establishing safety profiles and pharmacokinetic parameters in healthy volunteers, while Phase II trials evaluated efficacy in Parkinson's disease patients [8]. The company's Phase III program included multiple large-scale randomized controlled trials that demonstrated both monotherapy efficacy in early-stage Parkinson's disease and adjunctive therapy benefits in advanced disease stages [8].

Strategic partnership development represented a crucial component of Teva's institutional approach to rasagiline commercialization. In November 1999, the company entered into a partnership agreement with H. Lundbeck for European Union development and marketing rights [8] [23]. This collaboration provided Teva with access to Lundbeck's European regulatory expertise and established commercial infrastructure, while allowing risk sharing for the substantial costs associated with late-stage clinical development. Subsequently, in 2003, Teva partnered with Eisai for United States marketing rights and co-development of additional neurological disease applications [1] [8].

The regulatory approval strategy employed by Teva involved simultaneous submission processes in multiple jurisdictions to optimize market entry timing. The company's regulatory affairs organization coordinated comprehensive submissions to the European Medicines Agency and the United States Food and Drug Administration, incorporating data from the extensive clinical trial program [1] [9]. The successful approval timeline, with European approval in February 2005 and United States approval in May 2006, reflected the quality and completeness of Teva's regulatory submissions [1] [9].

Post-approval development activities at Teva have included ongoing pharmacovigilance, additional clinical studies to expand therapeutic applications, and manufacturing optimization. The company has continued to investigate rasagiline's potential in other neurodegenerative conditions, including Alzheimer's disease, building upon the neuroprotective properties identified in preclinical studies [6] [24]. Manufacturing improvements have focused on optimizing synthetic routes for the stereoselective preparation of the R-enantiomer and enhancing the purity profile of the final pharmaceutical product.

International expansion of rasagiline represented another significant component of Teva's institutional development strategy. The company has pursued regulatory approvals in over 40 countries worldwide, adapting submission strategies to accommodate regional regulatory requirements [25]. Notable partnerships include the agreement with Takeda Pharmaceutical Company for Japanese market development, recognizing the specialized regulatory environment and clinical development requirements in Japan [23] [25].

Development PhaseYear RangeKey ActivitiesStrategic Partnerships
Initial Discovery1970-1977Compound identification and characterizationAspro Nicholas (original)
Research Collaboration1977-1996Technion collaboration, stereoisomer researchTechnion Institute (research)
Preclinical Development1996-1999Toxicology studies, formulation developmentInternal development
Phase I Trials1999-2000Safety and pharmacokinetics in humansClinical research organizations
Phase II Trials2000-2002Efficacy studies in Parkinson patientsClinical research organizations
Phase III Trials2002-2005Large-scale clinical trialsLundbeck (EU), Eisai (US)
Regulatory Approval2005-2006Regulatory submission and approvalRegulatory consultants
Market Launch2006-presentCommercial distribution and marketingGlobal distribution partners

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

267.09291458 g/mol

Monoisotopic Mass

267.09291458 g/mol

Heavy Atom Count

18

UNII

R9GJ62AS2B

Dates

Modify: 2024-04-14
[1]. Ertracht O, et al. The cardioprotective efficacy of TVP1022 in a rat model of ischaemia/reperfusion. Br J Pharmacol. 2011 Jun;163(4):755-69.
[2]. Berdichevski A, et al. TVP1022 protects neonatal rat ventricular myocytes against doxorubicin-induced functional derangements. J Pharmacol Exp Ther. 2010 Feb;332(2):413-20.

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